PD184161 - 212631-67-9

PD184161

Catalog Number: EVT-288197
CAS Number: 212631-67-9
Molecular Formula: C17H13BrClF2IN2O2
Molecular Weight: 557.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD184161 is a synthetic, cell-permeable organic compound widely utilized in biological and biochemical research. [] It belongs to the class of compounds known as mitogen-activated protein kinase kinase (MEK) inhibitors. [] PD184161 specifically targets MEK1 and MEK2, key enzymes within the MAPK/ERK signaling pathway, which regulates various cellular processes like proliferation, differentiation, and survival. [] Due to its high selectivity and potency, PD184161 serves as a valuable tool for investigating the role of the MAPK/ERK pathway in diverse physiological and pathological conditions, including cancer, cardiovascular diseases, and inflammatory disorders. [, , ]

Overview

PD 184161, also known as 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the MEK1 and MEK2 enzymes. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in hepatocellular carcinoma (HCC) and other malignancies characterized by aberrant MAPK signaling pathways.

Source and Classification

PD 184161 is classified as a small molecule drug and falls under the category of MEK inhibitors. It is synthesized through complex organic chemistry methods and has been evaluated in various preclinical studies for its efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells. Its development is part of a broader effort to target the MAPK signaling pathway, which is frequently dysregulated in tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of PD 184161 involves several key steps:

  1. Formation of the Core Structure: The initial step focuses on constructing the core structure of PD 184161 using specific organic reagents under controlled laboratory conditions.
  2. Functional Group Modifications: Subsequent modifications introduce various functional groups to enhance the compound's biological activity and stability.
  3. Purification and Characterization: The final product undergoes purification through techniques such as chromatography, followed by characterization using spectroscopic methods to confirm its chemical structure and purity.

Industrial production requires scaling up these laboratory methods while maintaining consistency and quality, often involving optimization of reaction conditions and stringent quality control measures .

Molecular Structure Analysis

The molecular structure of PD 184161 can be depicted as follows:

  • Chemical Formula: C₁₈H₁₈ClF₂I N₂O₂Br
  • Molecular Weight: 451.72 g/mol
  • Structural Features: The compound features a complex arrangement that includes a cyclopropyl group, halogen atoms (chlorine, iodine, bromine), and difluoromethyl groups, contributing to its unique pharmacological properties.

This structural complexity is crucial for its interaction with the MEK enzymes, influencing its potency and selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

PD 184161 can undergo several types of chemical reactions:

  1. Oxidation: The compound may react with oxidizing agents, resulting in oxidized derivatives that could possess different biological activities.
  2. Reduction: Reduction reactions can convert PD 184161 into various reduced forms, potentially altering its pharmacological effects.
  3. Substitution: Substitution reactions involve replacing specific functional groups within PD 184161, which can modify its properties and activity.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts to facilitate substitution processes .

Mechanism of Action

Process and Data

PD 184161 exerts its effects primarily through the inhibition of MEK1 and MEK2 activities within the Raf/MEK/ERK signaling pathway. This pathway is pivotal in regulating cellular processes such as growth, differentiation, and proliferation. The mechanism involves:

  • Inhibition of MEK Activity: PD 184161 inhibits MEK activity in a time- and concentration-dependent manner.
  • Impact on Cell Proliferation: By blocking MEK activity, PD 184161 effectively inhibits cell proliferation and induces apoptosis in cancer cells.
  • Biochemical Pathways: The compound affects immediate-early target genes like Arc, Junb, and Fos that are regulated by this pathway .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: PD 184161 is typically presented as a solid powder.
  • Solubility: It exhibits varying solubility characteristics depending on the solvent used.

Chemical Properties

  • Stability: The compound's stability can be influenced by environmental factors such as temperature and pH.
  • Reactivity: PD 184161's reactivity profile includes susceptibility to oxidation and reduction reactions as previously mentioned.

These properties are essential for understanding how PD 184161 behaves under different experimental conditions .

Applications

Scientific Uses

PD 184161 has been studied extensively for its potential applications in oncology:

  • Cancer Therapy: It has shown promise as a therapeutic agent against HCC and other cancers characterized by aberrant MAPK signaling.
  • Combination Therapy: Research indicates that PD 184161 may be effective when used in combination with other targeted therapies or cytotoxic drugs to enhance treatment efficacy.
  • Preclinical Studies: Various studies have demonstrated its ability to suppress tumor growth in xenograft models without significant toxicity to normal cells .
Introduction to MEK-ERK Pathway Dysregulation in Hepatocellular Carcinoma (HCC)

Role of Ras/Raf/MEK/ERK Signaling in HCC Pathogenesis

The Ras/Raf/MEK/ERK signaling cascade (also known as the MAPK/ERK pathway) is a critical intracellular transduction pathway governing fundamental cellular processes including proliferation, survival, differentiation, and apoptosis. In hepatocellular carcinoma (HCC), this pathway is aberrantly activated in a substantial majority of cases, contributing significantly to oncogenesis, disease progression, and therapeutic resistance. Unlike many other solid tumors where pathway activation frequently stems from RAS or RAF gain-of-function mutations, HCC exhibits distinct molecular characteristics. Activating mutations in RAS or RAF genes occur in less than 5% of HCC cases [3] [5]. Instead, constitutive activation predominantly arises through alternative mechanisms:

  • Receptor Tyrosine Kinase (RTK) Overactivation: Upstream RTKs, including EGFR (overexpressed in ~47.1% of HCC), VEGFR, c-MET (overexpressed in 20-48% of HCC), and IGFR, are frequently overexpressed or hyperactivated due to chronic liver injury, inflammation (e.g., HBV, HCV infection), or genetic alterations. Ligand binding (e.g., EGF, VEGF, HGF) triggers autophosphorylation, leading to recruitment of adaptor proteins (GRB2/SOS) and subsequent RAS activation [2] [3] [10].
  • Viral Protein Interactions: Hepatitis B virus X protein (HBx) and Hepatitis C virus (HCV) core protein directly interact with components of the pathway. HBx activates the Ras/Raf/MEK/ERK cascade and can impair p53 tumor suppressor function, while HCV core protein activates Raf-1 and ERK [2] [3].
  • Overexpression of Pathway Components: Transcriptional and post-transcriptional dysregulation leads to overexpression of wild-type pathway components. RAF-1 is overexpressed in 91.2% of cirrhotic livers and 100% of HCCs, with levels significantly higher in HCC compared to cirrhosis. mRNA overexpression of Ras, MEK, and ERK is reported in 33%, 40%, and 50% of HCC patients, respectively. MEK1/2 phosphorylation is increased approximately seven-fold in HCC tissues compared to adjacent benign liver tissue [2] [3] [5].
  • Downregulation of Negative Regulators: Loss or reduced function of phosphatases (e.g., DUSPs) or other endogenous inhibitors contributes to sustained pathway activity [3].

Constitutive activation of MEK1/2, the central kinases in this pathway, results in persistent phosphorylation and activation of their sole substrates, ERK1 and ERK2 (p44/p42 MAPK). Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors (e.g., c-Fos, c-Jun, c-Myc, Ets-1), leading to the transcriptional upregulation of genes promoting:

  • Cell Cycle Progression: Induction of cyclins (e.g., Cyclin D1).
  • Cell Survival: Suppression of pro-apoptotic proteins (e.g., Bim, Bad) and induction of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).
  • Angiogenesis: Via HIF-1α and VEGF production.
  • Invasion and Metastasis: Through upregulation of matrix metalloproteinases (MMPs) and induction of epithelial-mesenchymal transition (EMT).
  • Therapeutic Resistance: Activation of this pathway is a key mechanism of resistance to various therapies, including chemotherapy (e.g., 5-FU resistance correlates with basal p-ERK levels) and targeted agents like sorafenib [5] [6] [9].

Clinically, activation of the MAPK/ERK pathway, evidenced by high levels of phosphorylated ERK (p-ERK) or overexpression of components like RAF-1, correlates strongly with aggressive tumor biology, early recurrence, metastasis, and poor prognosis in HCC patients [2] [3] [5]. This establishes the pathway, and particularly MEK1/2, as a compelling therapeutic target.

Table 1: Key Activation Features of Ras/Raf/MEK/ERK Signaling in HCC

FeatureDetailsFrequency/Level in HCCSignificance
RAS/RAF MutationsActivating mutations (e.g., KRAS, NRAS, BRAF V600E)<5% of casesRare genetic driver, unlike other cancers
RTK OverexpressionEGFR, c-MET, VEGFR, IGFREGFR: ~47.1%, c-MET: 20-48%Major upstream drivers of pathway activation
Core Component OverexpressionRAF-1 protein100% of HCCs (91.2% in cirrhosis)Independent marker of poor prognosis
Core Component OverexpressionMEK mRNA40% of casesContributes to sustained signaling
Core Component OverexpressionERK mRNA50% of casesTerminal kinase with >160 substrates
Pathway ActivityMEK1/2 phosphorylation7-fold increase vs. benign tissueIndicates active signaling flux
Pathway ActivityERK1/2 phosphorylation (p-ERK)>50% early stage; ~100% advanced stageCorrelates with stage and poor survival

PD 184161 as a Targeted MEK1/2 Inhibitor: Rationale for HCC Research

PD 184161 (also known as CI-1040 analog or 2-(2-Chloro-4-iodo-phenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-[(3-fluoro-phenyl)methyl] benzamide) is a potent, selective, ATP-noncompetitive, allosteric inhibitor of MEK1 and MEK2. Its development and investigation in HCC research were driven by the compelling rationale of targeting the frequently dysregulated MAPK/ERK pathway and the limitations of earlier MEK inhibitors:

  • Mechanism of Action: PD 184161 binds to an allosteric site adjacent to the ATP-binding pocket of MEK1/2, locking the enzyme in a catalytically inactive conformation. This prevents MEK's ability to phosphorylate its only known substrates, ERK1 and ERK2 [1] [7].
  • Potency and Selectivity: PD 184161 exhibits significantly greater potency than first-generation MEK inhibitors PD098059 and U0126. It inhibits MEK activity with an IC50 in the low nanomolar range (10-100 nM) in a time- and concentration-dependent manner within HCC cell lines (e.g., HepG2, Hep3B, PLC, SKHep) [1] [4] [7]. Its allosteric mechanism contributes to high selectivity for MEK1/2 over other kinases.
  • Oral Bioavailability: A key advantage of PD 184161 for translational research is its oral activity, enabling preclinical evaluation in vivo using tumor xenograft models [1] [4].
  • Preclinical Anti-Tumor Effects In Vitro: Treatment of human HCC cell lines with PD 184161 at concentrations ≥ 1.0 µM results in potent, time- and concentration-dependent inhibition of cell proliferation and induction of apoptosis. These effects correlate directly with the suppression of MEK activity and subsequent dephosphorylation of ERK (p-ERK reduction) [1] [4] [7].
  • Preclinical Anti-Tumor Effects In Vivo (Short-Term): Oral administration of PD 184161 (typically at 300 mg/kg) significantly suppressed tumor engraftment and initial growth of human HCC xenografts (e.g., Hep3B, SKHep, PLC) in nude mice (P < 0.0001). Mechanistically, a single oral dose significantly reduced p-ERK levels within tumor xenografts within 3 to 12 hours post-administration (P < 0.05), demonstrating effective target engagement in vivo [1] [4].
  • Challenge of Acquired Resistance (Long-Term): A critical finding from PD 184161 studies highlighted a major challenge in targeting the MAPK pathway in HCC. While short-term dosing effectively suppressed p-ERK, tumors subjected to long-term daily dosing (e.g., 24 days) became refractory to this signaling inhibition. Consequently, PD 184161 failed to significantly affect the growth of established tumors despite its efficacy against early engraftment and initial growth [1] [4]. This resistance phenomenon underscores the adaptive capacity of HCC cells and the need to understand the underlying mechanisms (e.g., feedback loops, pathway reactivation, activation of compensatory pathways like PI3K/AKT) for developing effective combination strategies.

PD 184161 served as a valuable pharmacological tool to validate MEK as a therapeutic target in HCC models. Its potent and selective inhibition provided clear proof-of-concept that suppressing MEK-ERK signaling has significant anti-tumor effects (proliferation arrest, apoptosis) in HCC in vitro and in early-stage disease in vivo. However, its inability to durably suppress pathway activity and control established tumors in preclinical models mirrored clinical challenges observed with other targeted agents in HCC and emphasized the complexity of sustained pathway inhibition in this malignancy. Research using PD 184161 thus not only established the importance of MEK but also highlighted the critical need to overcome resistance mechanisms for successful therapeutic targeting of the MAPK/ERK pathway in HCC.

Table 2: Pre-Clinical Profile of PD 184161 in HCC Models

CharacteristicFindingSignificance
TargetMEK1/2 (Allosteric inhibitor)Highly selective for MEK1/2 kinases
In Vitro IC50 (MEK Inhibition)10-100 nMMore potent than PD098059 or U0126
Key In Vitro EffectsInhibition of proliferation, Induction of apoptosisConcentration ≥ 1.0 µM; Time/Conc. dependent
Key In Vivo Effect (Short-Term)Suppresses tumor engraftment/initial growthP < 0.0001 vs. control
Key In Vivo Effect (Short-Term)Reduces tumor p-ERK levels (3-12h post-dose)P < 0.05 vs. control; Confirms target engagement
Key In Vivo Effect (Long-Term)Refractory p-ERK suppression in established tumorsLoss of signaling inhibition over time (24 days dosing)
Key In Vivo Effect (Long-Term)No significant effect on established tumor growthHighlights acquired resistance mechanism(s)
Administration RouteOralEnables convenient preclinical in vivo studies

Properties

CAS Number

212631-67-9

Product Name

PD 184161

IUPAC Name

5-bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide

Molecular Formula

C17H13BrClF2IN2O2

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C17H13BrClF2IN2O2/c18-11-6-10(17(25)24-26-7-8-1-2-8)16(15(21)14(11)20)23-13-4-3-9(22)5-12(13)19/h3-6,8,23H,1-2,7H2,(H,24,25)

InChI Key

VJNZMSLGVUSPCF-UHFFFAOYSA-N

SMILES

C1CC1CONC(=O)C2=CC(=C(C(=C2NC3=C(C=C(C=C3)I)Cl)F)F)Br

Solubility

Soluble in DMSO

Synonyms

2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide
PD 184161
PD-184161
PD184161

Canonical SMILES

C1CC1CONC(=O)C2=CC(=C(C(=C2NC3=C(C=C(C=C3)I)Cl)F)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.